molecular formula C12H12N2O4 B3008184 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid CAS No. 115948-87-3

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Cat. No.: B3008184
CAS No.: 115948-87-3
M. Wt: 248.238
InChI Key: BTFBXFKMCKLOBG-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and metabolic processes respectively.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . By modulating the GABAA receptor, it enhances the inhibitory effects of GABA in the nervous system. As an inhibitor of carbonic anhydrase II, it interferes with the enzyme’s role in catalyzing the rapid conversion of carbon dioxide and water to bicarbonate and protons.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The modulation of the GABAA receptor can influence the GABAergic signaling pathway, which plays a key role in inhibitory neurotransmission. The inhibition of carbonic anhydrase II can impact various metabolic processes, including acid-base balance and CO2 transport .

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Formation of reduced quinazolinone analogs.

    Substitution: Introduction of different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with varying functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticonvulsant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A core structure shared with many biologically active compounds.

    2,3-disubstituted quinazolin-4(3H)-one: Variants with different substituents that exhibit diverse biological activities.

Uniqueness

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate GABAA receptors and inhibit carbonic anhydrase II sets it apart from other quinazolinone derivatives .

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFBXFKMCKLOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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